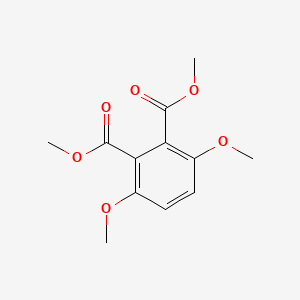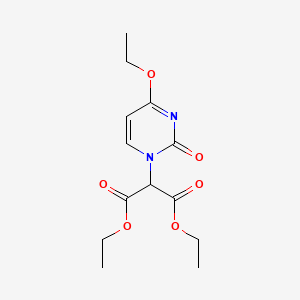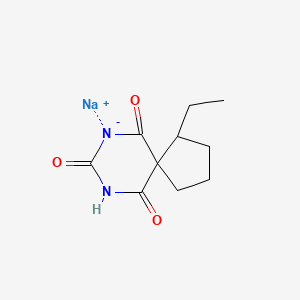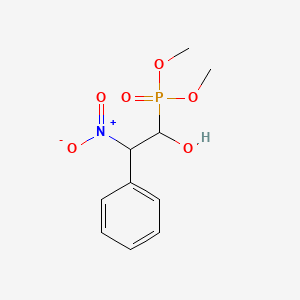
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two ester groups and a benzylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate typically involves the esterification of 2-(benzylsulfanyl)benzene-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ester groups can undergo hydrolysis to release the corresponding acids, which may also interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but lacks the benzylsulfanyl group.
Dimethyl benzene-1,4-dicarboxylate: Similar structure but with ester groups in different positions.
Dimethyl 2,3-dimethylbenzene-1,3-dicarboxylate: Similar structure but with additional methyl groups.
Uniqueness
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Eigenschaften
CAS-Nummer |
67666-71-1 |
|---|---|
Molekularformel |
C17H16O4S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
dimethyl 2-benzylsulfanylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O4S/c1-20-16(18)13-9-6-10-14(17(19)21-2)15(13)22-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
DDAAZZJQDIURRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
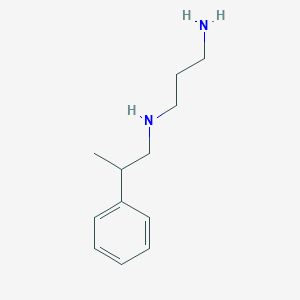
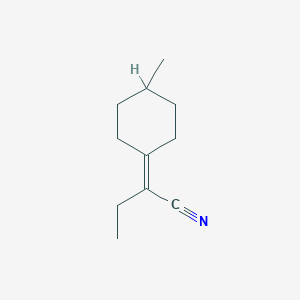

![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
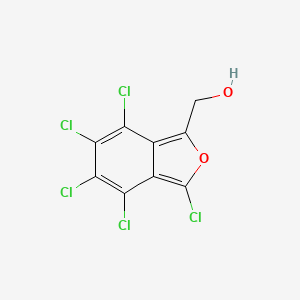
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

